1-cyclohexyl-1H-1,3-benzodiazol-2-amine
Description
Contextualization within Benzodiazole Chemistry
Benzodiazoles, or benzimidazoles, are a class of heterocyclic aromatic organic compounds. They are bicyclic in nature, consisting of a fusion of benzene (B151609) and imidazole (B134444) rings. The benzimidazole (B57391) ring system is isosteric with purine, a fundamental component of nucleic acids, which contributes to its ability to interact with various biological systems. This structural similarity has made benzimidazole and its derivatives a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.
The chemistry of benzodiazoles is rich and varied, allowing for substitutions at multiple positions on both the benzene and imidazole rings. This versatility enables the fine-tuning of the molecule's steric, electronic, and lipophilic properties, which in turn modulates its pharmacological profile. The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, further enhancing the potential for molecular interactions.
Significance of 1-cyclohexyl-1H-1,3-benzodiazol-2-amine as a Unique Scaffold
The uniqueness of this compound lies in the specific combination of its constituent parts. The 2-amino group is a key feature, as the 2-aminobenzimidazole (B67599) scaffold is known to be a versatile pharmacophore. The presence of the exocyclic amino group extends the electron conjugation of the 10-π electron system of the benzimidazole core, influencing its electronic properties.
The addition of a cyclohexyl group at the N1 position introduces a bulky and lipophilic moiety. In medicinal chemistry, cyclohexyl groups are often incorporated to increase a compound's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. The non-planar, saturated nature of the cyclohexyl ring can also introduce specific conformational constraints, which may lead to higher selectivity for a particular biological target. Structure-activity relationship (SAR) studies on related 2-(N-substituted)-aminobenzimidazoles have shown that the nature of the substituent on the amino group can significantly impact biological activity, such as the inhibition of small conductance Ca2+-activated K+ (SK) channels. nih.gov
Historical Development and Evolution of 2-aminobenzodiazole Research
The history of benzimidazole research dates back to the 19th century. However, the therapeutic potential of this class of compounds gained significant attention in the mid-20th century with the discovery of the anthelmintic properties of thiabendazole, a benzimidazole derivative. This discovery spurred extensive research into the synthesis and biological evaluation of a vast number of benzimidazole-containing compounds.
Initially, research focused on modifications of the 2-position of the benzimidazole ring, leading to the development of a range of successful anthelmintic drugs. Over time, the scope of research broadened to explore other therapeutic areas. The 2-aminobenzimidazole core, in particular, has been a subject of interest due to its synthetic accessibility and the diverse biological activities of its derivatives. These activities include, but are not limited to, antiviral, antifungal, anticancer, and anti-inflammatory properties. The evolution of synthetic methodologies has played a crucial role in this expansion, with the development of more efficient and versatile methods for the synthesis of substituted 2-aminobenzimidazoles.
Overview of Current Research Trajectories and Future Prospects
Current research on 2-aminobenzodiazole derivatives is highly active and diverse. Scientists are exploring their potential in a wide range of therapeutic areas. For instance, recent studies have highlighted the promise of 2-aminobenzimidazoles as potent antimalarial agents, with some derivatives showing high potency against resistant strains of Plasmodium falciparum. nih.gov Furthermore, research is ongoing into their potential as kinase inhibitors for the treatment of cancer and as modulators of ion channels for neurological disorders. nih.gov
The future of 2-aminobenzodiazole research appears bright. The modular nature of the scaffold allows for the application of modern drug design strategies, such as fragment-based drug discovery and computational modeling, to develop new derivatives with improved potency and selectivity. The exploration of novel synthetic routes to access more complex and diverse 2-aminobenzimidazole libraries will continue to be a key focus. As our understanding of the molecular basis of diseases grows, the versatility of the 2-aminobenzodiazole scaffold will likely be harnessed to develop targeted therapies for a host of unmet medical needs. The development of aminobenzimidazole derivatives with phenylcyclohexyl acetic acid groups as potential anti-obesity and anti-diabetic agents further underscores the broad therapeutic potential of this chemical class. nih.govresearchgate.net
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H17N3 |
| Molecular Weight | 215.29 g/mol |
| LogP | 2.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
Note: The LogP value is an estimate and can vary based on the prediction method.
Research Highlights of Structurally Related 2-Aminobenzimidazoles
| Compound Class | Biological Activity | Key Findings | Reference |
| 2-(N-substituted)-aminobenzimidazoles | SK Channel Inhibition | Act as negative gating modulators, representing a novel mechanism of action. | nih.gov |
| 2-Aminobenzimidazoles with a phenol (B47542) moiety | Antimalarial | High potency against chloroquine (B1663885) and artemisinin-resistant strains of P. falciparum. | nih.gov |
| Aminobenzimidazole derivatives with a phenylcyclohexyl acetic acid group | Anti-obesity and Anti-diabetic | Act as DGAT-1 inhibitors with good in vivo efficacy in mouse models. | nih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexylbenzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-13-15-11-8-4-5-9-12(11)16(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCOFOBVDIFJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92905-49-2 | |
| Record name | 1-cyclohexyl-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Cyclohexyl 1h 1,3 Benzodiazol 2 Amine
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 1-cyclohexyl-1H-1,3-benzodiazol-2-amine reveals several key disconnections that form the basis for its synthesis. The primary disconnection points are the C-N bonds within the benzimidazole (B57391) core and the C-N bond connecting the cyclohexyl group to the imidazole (B134444) nitrogen.
Disconnection 1 (C-N bond of the imidazole ring): Breaking the N1-C2 and C2-N3 bonds of the imidazole ring leads back to a substituted o-phenylenediamine (B120857) and a one-carbon (C1) synthon. A common C1 synthon is cyanogen (B1215507) bromide or a derivative thereof. This approach suggests a cyclization reaction of a suitably substituted o-phenylenediamine.
Disconnection 2 (N-Cyclohexyl bond): Cleavage of the bond between the cyclohexyl group and the N1 position of the benzimidazole ring suggests a synthetic route involving the N-alkylation of a pre-formed 2-aminobenzimidazole (B67599) with a cyclohexyl halide or a related electrophile.
Disconnection 3 (Guanidine formation): A disconnection across the C2-N(amine) and N1-C(aryl) bonds suggests the formation of a guanidine (B92328) intermediate from an o-phenylenediamine and a cyclohexyl-substituted carbodiimide (B86325) or isothiocyanate, followed by an intramolecular cyclization.
These retrosynthetic pathways highlight the key starting materials required, which typically include a substituted o-phenylenediamine and a source for the cyclohexylamino moiety and the C2 carbon of the imidazole ring.
Classical Synthetic Pathways for 2-aminobenzodiazoles
Classical methods for the synthesis of the 2-aminobenzimidazole scaffold have been well-established and primarily involve condensation and cyclization reactions.
Condensation reactions are a cornerstone in the synthesis of benzimidazoles. The most common approach involves the reaction of an o-phenylenediamine with a one-carbon electrophile. For the synthesis of 2-aminobenzimidazoles, cyanogen bromide has been a widely used reagent. nih.govnih.gov The reaction proceeds by the initial formation of a guanidine-like intermediate, which then undergoes intramolecular cyclization to form the benzimidazole ring.
Another classical condensation approach involves the reaction of o-phenylenediamine with cyanamide (B42294). researchgate.net This method is advantageous as cyanamide is a readily available and less hazardous reagent compared to cyanogen bromide. The reaction is typically carried out in the presence of an acid catalyst.
Cyclization strategies are fundamental to the formation of the benzimidazole ring system. One of the most prevalent methods is the cyclodesulfurization of a pre-formed thiourea (B124793). symbiosisonlinepublishing.com In the context of synthesizing this compound, this would involve the reaction of an N-cyclohexyl-N'-(2-aminophenyl)thiourea. The cyclization is typically promoted by a desulfurizing agent, such as mercury(II) oxide, dicyclohexylcarbodiimide (B1669883) (DCC), or methyl iodide. symbiosisonlinepublishing.com
An alternative cyclization approach involves the use of phosphorus oxychloride to mediate the cyclization of (2-aminophenyl)urea (B1234191) derivatives. nih.gov This method offers a pathway to 2-aminobenzimidazoles with good yields and purity.
A general representation of the cyclization of an N,N'-disubstituted thiourea is presented in the table below.
| Starting Material | Reagent | Product |
| N-aryl-N'-alkylthiourea | Desulfurizing Agent (e.g., HgO, DCC) | 1-Alkyl-2-arylaminobenzimidazole |
Contemporary Synthetic Strategies for this compound
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of substituted benzimidazoles, including multi-component reactions and transition-metal-catalyzed processes.
Multi-component reactions, where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. nih.govnih.gov For the synthesis of this compound, an isocyanide-based MCR, such as the Ugi or Passerini reaction, could be envisioned. researchgate.net For instance, a three-component reaction between an o-phenylenediamine, an aldehyde, and an isocyanide can lead to the formation of a dihydropyrimidine-fused benzimidazole. scispace.com While not a direct synthesis of the target molecule, this highlights the potential of MCRs in constructing related heterocyclic systems.
A hypothetical three-component reaction for the synthesis of a related benzimidazole derivative is shown below.
| Component 1 | Component 2 | Component 3 | Catalyst | Product Scaffold |
| o-Phenylenediamine | Aldehyde | Isocyanide | Acid or Lewis Acid | Substituted Benzimidazole |
Transition-metal catalysis has emerged as a powerful tool for the formation of C-N bonds, which is central to the synthesis of N-substituted benzimidazoles. nih.govbeilstein-journals.orgnih.gov Copper-catalyzed reactions, in particular, have been extensively used for the synthesis of 2-aminobenzimidazoles. acs.orgacs.org One such strategy involves the copper-catalyzed cascade addition and cyclization of o-haloanilines and carbodiimides. acs.org This method allows for the regioselective synthesis of 1-substituted-2-aminobenzimidazoles.
Palladium-catalyzed cross-coupling reactions are also employed for the N-arylation or N-alkylation of 2-aminobenzimidazoles. researchgate.net This approach would be suitable for the synthesis of this compound by reacting 2-aminobenzimidazole with a cyclohexyl halide in the presence of a palladium catalyst and a suitable base.
Cobalt-catalyzed aerobic oxidative cyclization of 2-aminoanilines with isonitriles provides another efficient route to 2-aminobenzimidazoles. researchgate.net This method is advantageous due to the use of air as the oxidant.
The following table summarizes some transition-metal-catalyzed approaches.
| Catalyst | Reactant 1 | Reactant 2 | Reaction Type | Product |
| Copper(I) | o-Haloaniline | Carbodiimide | Cascade Addition/Cyclization | 2-Aminobenzimidazole |
| Palladium | 2-Aminobenzimidazole | Cyclohexyl Halide | Cross-Coupling | 1-Cyclohexyl-2-aminobenzimidazole |
| Cobalt | 2-Aminoaniline | Isonitrile | Oxidative Cyclization | 2-Aminobenzimidazole |
Transition-Metal-Catalyzed Reactions
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone in the formation of carbon-nitrogen bonds, a key step in the synthesis of N-substituted benzimidazoles. wikipedia.orglibretexts.orgorganic-chemistry.org This methodology is highly valued for its functional group tolerance and broad substrate scope, allowing for the coupling of aryl halides or triflates with amines. wikipedia.orglibretexts.org
The synthesis of this compound via this method would typically involve the reaction of a 2-halo-1-cyclohexyl-1H-benzimidazole with an amine source, or more commonly, the coupling of 2-amino-1-cyclohexyl-1H-benzimidazole with an aryl halide. A more direct approach involves the coupling of a 2-halobenzimidazole with cyclohexylamine. The efficiency of the Buchwald-Hartwig amination is largely dependent on the choice of palladium precursor and, crucially, the phosphine (B1218219) ligand employed. wikipedia.orglibretexts.org Bulky, electron-rich phosphine ligands are known to enhance catalytic activity, facilitating both oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org
Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of N-Aryl Benzimidazoles
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100-120 | 75-95 |
| Pd₂(dba)₃ | SPhos | NaOtBu | Dioxane | 80-110 | 80-98 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90-130 | 70-90 |
This table presents generalized conditions for the Buchwald-Hartwig amination applicable to the synthesis of N-aryl benzimidazoles and serves as a representative model for the synthesis of the target compound.
Copper-Mediated Syntheses
Copper-catalyzed methods, particularly the Ullmann condensation, provide a classical and still widely used alternative to palladium-catalyzed reactions for the formation of C-N bonds. wikipedia.orgnih.gov These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst, often requiring high temperatures. wikipedia.org Modern advancements have introduced the use of ligands to facilitate the reaction under milder conditions. nih.gov
For the synthesis of this compound, a copper-catalyzed approach could involve the reaction of 2-amino-1H-benzimidazole with a cyclohexyl halide or the coupling of 2-halobenzimidazole with cyclohexylamine. The reaction is often promoted by a base and carried out in a polar aprotic solvent.
A notable copper-catalyzed method involves the cascade addition and cyclization of o-haloanilines with carbodiimides, which can be adapted for the synthesis of various 2-aminobenzimidazole derivatives. nih.govacs.org This approach offers an efficient route to the benzimidazole core structure.
Table 2: Representative Conditions for Copper-Mediated Synthesis of 2-Aminobenzimidazoles
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| CuI | L-proline | K₂CO₃ | DMSO | 100-140 | 65-90 |
| Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120-160 | 70-95 |
| CuBr | None | t-BuOK | NMP | 150-180 | 60-85 |
This table presents generalized conditions for Ullmann-type reactions applicable to the synthesis of 2-aminobenzimidazoles and serves as a representative model for the synthesis of the target compound.
Other Metal-Catalyzed Systems
While palladium and copper dominate the landscape of metal-catalyzed C-N bond formation, other transition metals have also been explored for the synthesis of benzimidazole derivatives. For instance, cobalt-catalyzed aerobic oxidative cyclization of 2-aminoanilines with isonitriles has been reported as a ligand- and additive-free method to produce 2-aminobenzimidazoles. researchgate.net This approach is attractive due to the earth-abundance and lower cost of cobalt compared to palladium.
The general mechanism for such reactions often involves the metal-catalyzed activation of substrates to facilitate the key bond-forming steps. The choice of metal, ligand, and reaction conditions can significantly influence the efficiency and selectivity of the synthesis.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional methods. While the literature on the specific organocatalytic synthesis of this compound is limited, general organocatalytic methods for the synthesis of benzimidazoles have been developed. These often involve the use of a Brønsted or Lewis acid catalyst to promote the condensation of o-phenylenediamines with various carbonyl compounds or their derivatives. For example, the use of a bifunctional catalyst that can act as both a Brønsted base and a hydrogen bond donor has been reported for asymmetric amination reactions, a principle that could be adapted for benzimidazole synthesis. researchgate.net
Electrochemical Synthesis Methods
The reaction proceeds in a single vessel where the substrates undergo thiourea formation, followed by an electrochemical cyclization and desulfurization to yield the final product. nih.govorganic-chemistry.orgacs.org This method has been shown to be scalable and efficient for a wide range of substrates, with yields up to 98%. nih.govorganic-chemistry.orgacs.org
Table 3: Conditions for the Electrochemical Synthesis of N-Substituted 2-Aminobenzimidazoles
| Starting Materials | Mediator/Electrolyte | Solvent | Current (mA) | Temperature | Yield (%) |
| N-substituted o-phenylenediamine, Isothiocyanate | NaI | Acetonitrile (B52724)/Water | 15 | Room Temp. | up to 98 |
Data sourced from a study on the electrochemical synthesis of N-substituted 2-aminobenzimidazoles. nih.govorganic-chemistry.orgacs.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase yields, and improve product purity. jocpr.com This technology has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including benzimidazoles. asianpubs.orgmdpi.comscispace.com
The synthesis of this compound can be efficiently achieved through the microwave-assisted condensation of 1-cyclohexyl-o-phenylenediamine with cyanogen bromide or a related cyanating agent. Alternatively, the reaction of o-phenylenediamine with cyclohexyl isothiocyanate under microwave irradiation can also lead to the desired product. The use of microwave heating allows for rapid and uniform heating of the reaction mixture, leading to significantly accelerated reaction rates compared to conventional heating methods. jocpr.comasianpubs.org
Table 4: Representative Conditions for Microwave-Assisted Benzimidazole Synthesis
| Reactants | Catalyst/Reagent | Solvent | Power (W) | Time (min) | Yield (%) |
| o-phenylenediamine, Carboxylic Acid | Acidic medium | Ethanol (B145695) | 100-300 | 5-15 | 80-95 |
| o-phenylenediamine, Aldehyde | Oxidizing agent | DMF | 100-250 | 10-20 | 75-90 |
This table presents generalized conditions for microwave-assisted benzimidazole synthesis, which are adaptable for the target compound.
Photochemical and Visible-Light-Mediated Syntheses
Photochemical methods and, more recently, visible-light-mediated reactions have emerged as powerful and sustainable tools in organic synthesis. A photocatalyst-free synthesis of N-substituted 2-aminobenzimidazoles from o-phenylenediamines and isothiocyanates has been developed using visible light. nih.gov This one-pot reaction proceeds at ambient temperature in an aqueous medium and is characterized by its operational simplicity. nih.gov
The proposed mechanism involves a visible-light-mediated cyclodesulfurization of a thiourea intermediate, which is formed in situ. nih.gov This method is notable for its broad substrate scope, high yields (up to 92%), and scalability. nih.gov The absence of a photocatalyst makes this an even more environmentally friendly and cost-effective approach. nih.gov
Table 5: Conditions for Visible-Light-Mediated Synthesis of N-Substituted 2-Aminobenzimidazoles
| Starting Materials | Solvent | Light Source | Temperature | Yield (%) |
| o-phenylenediamine, Isothiocyanate | Aqueous media | Visible Light | Room Temp. | up to 92 |
Data sourced from a study on the visible-light-mediated synthesis of N-substituted 2-aminobenzimidazoles. nih.gov
Stereochemical Considerations in Synthesis
For the specific compound this compound, where the cyclohexyl group is unsubstituted, there are no chiral centers, and therefore, no stereoisomers are expected to be formed during the synthesis. The cyclohexyl ring is achiral, as is the benzimidazole core in this context.
However, it is important to note that if chiral substituents were present on either the benzimidazole ring or the cyclohexyl moiety, stereochemical considerations would become critical. In such hypothetical cases, the synthesis might yield a mixture of diastereomers or enantiomers, depending on the nature and location of the chiral centers. The use of chiral starting materials or chiral catalysts would then be necessary to achieve stereoselective synthesis of a particular isomer. For the title compound, these considerations are not applicable.
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is a crucial aspect of synthesizing this compound to maximize the yield and purity of the product. Key parameters that are typically optimized include the choice of solvent, reaction temperature, reaction time, and the nature and amount of any catalyst or reagent used.
In the context of the electrochemical synthesis of N-substituted 2-aminobenzimidazoles, several factors have been identified as influential in optimizing the reaction. organic-chemistry.org The choice of solvent system, for instance, can significantly impact the reaction efficiency. A mixture of water and an organic solvent like acetonitrile has been shown to be effective. The current intensity in the electrochemical cell is another critical parameter that needs to be fine-tuned to achieve the best results.
For the more traditional chemical synthesis routes, such as the cyclodesulfurization of thiourea intermediates, the choice of the desulfurizing agent is paramount. While older methods might use heavy metal oxides, modern approaches favor milder and more environmentally benign reagents. The reaction temperature and duration are also optimized to ensure complete conversion of the starting materials while minimizing the formation of side products.
The following table summarizes key parameters that can be optimized for different synthetic routes.
| Synthetic Route | Key Parameters for Optimization | Potential Impact on Yield and Purity |
| Electrochemical Synthesis | Solvent system, Current intensity, Electrolyte concentration | Affects reaction rate, selectivity, and energy consumption. |
| Cyclodesulfurization of Thiourea | Desulfurizing agent, Solvent, Temperature, Reaction time | Influences reaction kinetics, completeness of the reaction, and by-product formation. |
| Reaction with Cyanogen Bromide | Stoichiometry of reagents, Temperature, Solvent | Controls the rate of reaction and can prevent the formation of over-alkylated or other side products. |
Purification and Isolation Techniques for Synthetic Products
Following the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, reagents, and any by-products. The choice of purification technique depends on the physical properties of the target compound and the nature of the impurities.
Crystallization is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. Upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. The selection of an appropriate solvent is critical for successful recrystallization. For 2-aminobenzimidazole derivatives, solvents such as ethanol, methanol (B129727), or mixtures of water with these alcohols are often employed. google.com
Column chromatography is another powerful purification technique, particularly useful for separating mixtures of compounds with different polarities. nih.govnih.gov A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent (a solvent or mixture of solvents) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. The fractions containing the pure product are collected and the solvent is evaporated.
Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. nih.gov
The general workflow for purification and isolation is as follows:
Work-up: After the reaction is complete, the reaction mixture is typically quenched, and the crude product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
Purification: The crude product is then purified by either recrystallization or column chromatography.
Characterization: The purity and identity of the final product are confirmed using analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Theoretical and Computational Investigations of 1 Cyclohexyl 1h 1,3 Benzodiazol 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations would typically be performed using specific basis sets (e.g., B3LYP/6-311++G(d,p)) to solve the Schrödinger equation, yielding a wealth of information about the molecule's electronic structure and reactivity.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (HOMO-LUMO), energy gap)
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.comnih.gov For related benzimidazole (B57391) compounds, these calculations reveal how different substituents alter the electronic properties and subsequent reactivity of the core structure.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govnih.gov It illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. nih.gov For 1-cyclohexyl-1H-1,3-benzodiazol-2-amine, an MEP map would likely show negative potential around the nitrogen atoms of the benzimidazole ring and the exocyclic amine group, identifying them as key sites for interactions like hydrogen bonding.
Atomic Charges and Global/Local Reactivity Descriptors
Analysis of atomic charges (e.g., Mulliken charges) provides insight into the electron distribution across the molecule. irjweb.com Furthermore, global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity and stability. mdpi.comasrjetsjournal.org These include:
Hardness (η): Resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electronegativity (χ): The power to attract electrons.
Electrophilicity Index (ω): A measure of the ability of a molecule to act as an electrophile. nih.gov
These descriptors are invaluable for comparing the reactivity of a series of related compounds.
| Descriptor | Formula |
| Ionization Potential (IP) | IP ≈ -EHOMO |
| Electron Affinity (EA) | EA ≈ -ELUMO |
| Electronegativity (χ) | χ = (IP + EA) / 2 |
| Hardness (η) | η = (IP - EA) / 2 |
| Softness (S) | S = 1 / η |
| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) |
This table represents the standard formulas used for calculating global reactivity descriptors. Specific values for this compound are not available.
Conformational Analysis and Molecular Dynamics Simulations
The cyclohexyl group attached to the benzimidazole ring is flexible, meaning the molecule can exist in various spatial arrangements or conformations. Conformational analysis would identify the most stable (lowest energy) conformers. Molecular Dynamics (MD) simulations could then be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might interact with its environment, such as a solvent or a biological receptor.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling can be employed to map out the potential pathways of a chemical reaction involving the target molecule. By calculating the energies of reactants, transition states, and products, researchers can determine the most energetically favorable reaction mechanism. For instance, such studies could predict the most likely site of metabolism or how the molecule might be synthesized or degraded.
Molecular Docking Studies with Potential Binding Sites
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). jocpr.comnih.gov This method is crucial in drug discovery for identifying potential biological targets. nih.gov For this compound, docking studies would involve placing the molecule into the active site of various enzymes (e.g., kinases, cyclooxygenases) to predict its binding affinity and interaction patterns. The results, often given as a binding energy score, help to prioritize compounds for further experimental testing as potential therapeutic agents. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SAR) studies are pivotal in medicinal chemistry for the rational design of new therapeutic agents. These computational and theoretical approaches aim to correlate the chemical structure of a compound with its biological activity. For the class of benzimidazole derivatives, including this compound, extensive SAR and QSAR studies have been conducted to elucidate the structural requirements for their diverse pharmacological activities.
The benzimidazole scaffold, a bicyclic aromatic system composed of fused benzene (B151609) and imidazole (B134444) rings, offers multiple positions for substitution, thereby allowing for the modulation of its physicochemical properties and biological targets. researchgate.net The primary points of substitution that have been extensively studied are the N1, C2, C5, and C6 positions of the benzimidazole ring. nih.govnih.gov
For this compound, the key structural features are the cyclohexyl group at the N1 position and the amine group at the C2 position. SAR studies on a wide range of benzimidazole derivatives have demonstrated that the nature of the substituent at the N1 position significantly influences their biological activity. The introduction of various heterocyclic or alicyclic groups at this position can impact the compound's interaction with biological targets. nih.gov
The amine group at the C2 position is another critical determinant of the pharmacological profile of benzimidazole derivatives. The 2-aminobenzimidazole (B67599) scaffold is a common feature in many biologically active molecules. researchgate.net SAR studies have shown that modifications of this amino group, or the introduction of different substituents at the 2-position, can lead to a wide spectrum of activities, including antiviral, anti-inflammatory, and anticancer effects. researchgate.netrroij.comresearchgate.net For instance, the presence of electron-donating groups at the 2-position can enhance interactions with viral enzymes, thereby improving inhibitory activity. rroij.com
QSAR studies on benzimidazole derivatives often employ various molecular descriptors to build predictive models. These descriptors can be broadly categorized as physicochemical, steric, electronic, and structural. nih.gov Multiple linear regression (MLR) is a commonly used statistical technique to develop QSAR models that correlate these descriptors with biological activity. nih.gov Such models have been successfully applied to predict the antifungal, antitubercular, and anticancer activities of benzimidazole derivatives. nih.govscirp.org For example, a QSAR study on a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae revealed that lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) were the key descriptors governing their antifungal activity. nih.gov
Another QSAR investigation on 2-arylideneaminobenzimidazole derivatives for their anti-proliferative activity against human leukemia cells highlighted the importance of specific physicochemical properties in determining their potency. medjchem.com Similarly, a QSAR study on benzimidazole-based thiosemicarbazone derivatives as aldose reductase inhibitors found a strong correlation between hydrophobicity (LogP) and inhibitory activity, with higher lipophilicity favoring greater potency. crpsonline.com
While specific QSAR and SAR studies on this compound are not extensively reported in the public domain, the general principles derived from the broader class of benzimidazole derivatives provide valuable insights into its potential biological activities and the structural features that may contribute to them.
Table 1: General Structure-Activity Relationships of Benzimidazole Derivatives
| Position of Substitution | Nature of Substituent | Influence on Biological Activity |
| N1 | Alkyl, Aryl, Heterocyclyl | Modulates potency and selectivity for various targets. nih.govnih.gov |
| C2 | Amino, Substituted Amino, Aryl | Critical for a wide range of activities including antiviral and anticancer effects. researchgate.netrroij.comresearchgate.net |
| C5/C6 | Electron-withdrawing/donating groups | Affects electronic properties and can enhance specific biological activities. nih.govnih.gov |
Table 2: Key Molecular Descriptors in QSAR Models of Benzimidazole Derivatives
| Descriptor Type | Example Descriptor | Relevance to Biological Activity |
| Physicochemical | LogP (Lipophilicity) | Influences membrane permeability and interaction with hydrophobic pockets of enzymes. nih.govcrpsonline.com |
| Electronic | Dipole Moment (DM) | Relates to the polarity and electrostatic interactions with target molecules. nih.gov |
| Steric | Surface Area Grid (SAG) | Describes the size and shape of the molecule, affecting its fit into binding sites. nih.gov |
| Topological | Connectivity Indices | Quantify the branching and connectivity of the molecular structure. |
Advanced Spectroscopic and Structural Elucidation of 1 Cyclohexyl 1h 1,3 Benzodiazol 2 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for delineating the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, a complete picture of the molecular framework and conformational dynamics of 1-cyclohexyl-1H-1,3-benzodiazol-2-amine can be achieved.
¹H and ¹³C NMR for Detailed Structural Assignments
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzimidazole (B57391) and cyclohexyl moieties. The aromatic protons of the benzimidazole ring would typically appear in the downfield region, approximately between δ 7.0 and 7.5 ppm, likely as a complex multiplet due to spin-spin coupling. The proton attached to the nitrogen of the amino group (NH₂) would likely present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. The methine proton of the cyclohexyl group directly attached to the benzimidazole nitrogen would be expected around δ 4.0-4.5 ppm, likely as a multiplet. The remaining methylene (B1212753) protons of the cyclohexyl ring would appear as a series of overlapping multiplets in the upfield region, typically between δ 1.0 and 2.0 ppm.
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbon atom of the C=N bond within the benzimidazole ring is expected to have a characteristic chemical shift in the range of δ 155-165 ppm. The aromatic carbons of the fused benzene (B151609) ring would appear between δ 110 and 140 ppm. For the cyclohexyl group, the methine carbon attached to the nitrogen would be found around δ 50-60 ppm, while the methylene carbons would resonate in the upfield region of δ 25-35 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Benzimidazole Aromatic CH | 7.0 - 7.5 (m) | 110 - 140 |
| Benzimidazole C=N | - | 155 - 165 |
| Benzimidazole C-N | - | 130 - 145 |
| NH₂ | Variable (br s) | - |
| Cyclohexyl CH-N | 4.0 - 4.5 (m) | 50 - 60 |
| Cyclohexyl CH₂ | 1.0 - 2.0 (m) | 25 - 35 |
Note: Predicted values based on typical ranges for similar functional groups. m = multiplet, br s = broad singlet.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between adjacent protons in the benzimidazole ring and within the cyclohexyl ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton resonances. For instance, the signal of the cyclohexyl methine proton would show a cross-peak with the corresponding methine carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is invaluable for establishing the connectivity between the cyclohexyl and benzimidazole moieties. For example, a correlation between the cyclohexyl methine proton and the carbons of the benzimidazole ring would confirm the N-cyclohexyl linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In this case, NOESY could provide insights into the preferred conformation of the cyclohexyl ring relative to the benzimidazole plane.
Variable Temperature NMR for Conformational Dynamics
The cyclohexyl group can undergo ring inversion, and there might be restricted rotation around the N-C bond connecting it to the benzimidazole ring. Variable temperature (VT) NMR studies can provide valuable information on these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange might be slow on the NMR timescale, leading to the appearance of separate signals for axial and equatorial protons of the cyclohexyl ring. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature, from which the energy barrier for the conformational change can be calculated.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₃H₁₇N₃), the expected exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimental value to confirm the molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the cyclohexyl group or fragmentation within the cyclohexyl ring. The benzimidazole core is generally stable and would likely be observed as a prominent fragment ion.
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass | Major Fragmentation Pathways |
| [M+H]⁺ | C₁₃H₁₈N₃⁺ | 216.1501 | Loss of cyclohexene, cleavage of cyclohexyl ring |
| [M-C₆H₁₀]⁺ | C₇H₇N₃⁺ | 133.0640 | Represents the 2-aminobenzimidazole (B67599) fragment |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. If suitable crystals of this compound can be obtained, this technique would yield accurate bond lengths, bond angles, and torsion angles.
The crystal structure would reveal the planarity of the benzimidazole ring system and the conformation of the cyclohexyl ring (likely a chair conformation). It would also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the amino group and the benzimidazole nitrogen atoms, which govern the crystal packing.
Table 3: Anticipated Crystallographic Parameters for this compound
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |
| Key Bond Lengths | C-N, C=N, C-C bond distances within expected ranges |
| Key Bond Angles | Angles defining the geometry of the rings |
| Hydrogen Bonding | N-H···N or N-H···solvent interactions |
| Crystal Packing | Details of the 3D arrangement of molecules in the unit cell |
Note: These are general expectations for a molecule of this type.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes. The spectra are complementary and together offer a comprehensive vibrational fingerprint of the compound.
In the FT-IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic benzimidazole ring and the aliphatic cyclohexyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N stretching of the imidazole (B134444) ring would likely appear in the 1600-1650 cm⁻¹ region. The C-N stretching vibrations and various bending vibrations would be found in the fingerprint region (below 1500 cm⁻¹).
The Raman spectrum would also show these characteristic vibrations, with non-polar bonds often giving stronger signals. For instance, the C-C stretching vibrations of the aromatic and cyclohexyl rings would be prominent.
Table 4: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 | Weak |
| Aromatic C-H stretch | 3000 - 3100 | Strong |
| Aliphatic C-H stretch | 2850 - 2960 | Strong |
| C=N stretch (imidazole) | 1600 - 1650 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Strong |
| C-N stretch | 1200 - 1350 | Medium |
| C-H bend | 700 - 900 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily governed by the benzimidazole core, which constitutes the principal chromophore. The electronic transitions observed are typically of the π → π* and n → π* types, arising from the conjugated system of the benzene ring fused to the imidazole ring.
While specific experimental UV-Vis data for this compound is not extensively reported in the literature, the electronic properties can be inferred from its parent compound, 2-aminobenzimidazole. The cyclohexyl group attached to the nitrogen atom is an alkyl substituent and acts as an auxochrome. It does not significantly alter the fundamental electronic transitions of the benzimidazole chromophore but may induce small bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).
Studies on 2-aminobenzimidazole have identified several absorption bands in the UV region. Experimental and theoretical studies on 2-aminobenzimidazole in different solvents like ethanol (B145695) and water have shown absorption maxima around 280-283 nm and 243-244 nm. researchgate.net These bands are attributed to π → π* transitions within the conjugated aromatic system. The absorption and fluorescence spectra of 2-aminobenzimidazole indicate that its behavior is similar to that of arylamines and arylammonium ions in its ground and lowest excited singlet states. niscpr.res.in
The conjugation system involves the delocalization of π-electrons across the bicyclic benzimidazole structure. The lone pair of electrons on the exocyclic amino group can also participate in this conjugation, which influences the energy of the molecular orbitals and, consequently, the wavelengths of electronic absorption. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict the electronic transitions for 2-aminobenzimidazole, showing a good correlation with experimental data. researchgate.net These calculations indicate that the main absorption bands correspond to transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Table 1: Experimental and Calculated UV-Vis Absorption Maxima for 2-aminobenzimidazole
| Solvent | Experimental λmax (nm) | Calculated λmax (nm) |
|---|---|---|
| Ethanol | 283, 243, 212 | 259, 247, 239 |
This data is for the parent compound, 2-aminobenzimidazole, and serves as a reference for the expected spectral behavior of this compound. researchgate.net
Circular Dichroism (CD) Spectroscopy for Chiral Analogs (if applicable)
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules, as they interact differently with the two forms of circularly polarized light.
In the context of this compound, the molecule itself is not chiral, assuming the cyclohexyl ring is in a rapidly interconverting chair conformation and there are no other chiral centers. Therefore, a solution of this compound would be CD-inactive, showing no CD signal.
However, if chiral analogs of this compound were to be synthesized, CD spectroscopy would be an invaluable tool for their stereochemical characterization. Chirality could be introduced, for example, by using a chiral cyclohexyl derivative (e.g., (1R,2R)-2-aminocyclohexanol to form a related structure) or by introducing a chiral center elsewhere in the molecule. For such hypothetical chiral analogs, CD spectroscopy could be used to:
Determine the absolute configuration of the chiral centers.
Study the conformational preferences of the molecule in solution.
Investigate intermolecular interactions with other chiral molecules.
As of the current literature survey, there is no available information on the synthesis or Circular Dichroism analysis of chiral analogs of this compound. Therefore, this section remains a prospective discussion on the potential application of the technique should such compounds be developed in the future.
Chemical Reactivity and Reaction Mechanisms of 1 Cyclohexyl 1h 1,3 Benzodiazol 2 Amine
Electrophilic and Nucleophilic Substitution Reactions on the Benzodiazole Ring
The benzimidazole (B57391) ring system is a 10-π electron aromatic structure, making it susceptible to electrophilic substitution. The fused benzene (B151609) ring is π-excessive and therefore the primary site for such reactions. The positions 4, 5, 6, and 7 of the benzimidazole ring are susceptible to electrophilic attack. The precise regioselectivity of these reactions is influenced by the electronic effects of the substituents on both the benzene and imidazole (B134444) rings. The N-1 cyclohexyl group, being an alkyl group, is weakly electron-donating through an inductive effect, which would slightly activate the benzene ring towards electrophilic attack.
Conversely, nucleophilic substitution on the benzimidazole ring is less common and typically requires the presence of good leaving groups, such as halogens, at the 2-position. For unsubstituted 2-halobenzimidazoles, there can be competition between proton abstraction by the nucleophile at the N-1 position and nucleophilic attack at the C-2 position.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Benzodiazole Ring
| Reaction | Reagent | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | Mixture of 5-nitro and 6-nitro derivatives |
| Halogenation | Br₂/FeBr₃ | Mixture of 5-bromo and 6-bromo derivatives |
| Sulfonation | Fuming H₂SO₄ | Mixture of 5-sulfonic acid and 6-sulfonic acid derivatives |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely complex mixture due to coordination with nitrogen atoms |
Reactions Involving the Amine Functionality
The exocyclic amino group at the 2-position of 1-cyclohexyl-1H-1,3-benzodiazol-2-amine is a key site of reactivity. This amino group can act as a nucleophile, participating in a variety of reactions. The 2-aminobenzimidazole (B67599) structure contains a cyclic guanidine (B92328) moiety, which influences the basicity and nucleophilicity of the exocyclic amine.
Common reactions involving the amine functionality include acylation, alkylation, and the formation of Schiff bases with aldehydes and ketones. The N-1 cyclohexyl group can sterically hinder the approach of bulky reagents to the exocyclic amine, potentially affecting reaction rates.
Cyclohexyl Ring Transformations and Derivatization
The cyclohexyl ring itself is a saturated carbocyclic system and is generally less reactive than the aromatic benzimidazole core. However, under specific conditions, transformations on the cyclohexyl ring can be achieved. These reactions typically involve radical mechanisms, such as free-radical halogenation, or oxidation to introduce functional groups like hydroxyl or carbonyl moieties. Derivatization at this position would likely require harsh reaction conditions that might also affect the benzimidazole ring.
Oxidative and Reductive Transformations
The benzimidazole ring is generally stable to oxidation. However, the exocyclic amino group can be susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of nitroso or nitro derivatives, or even lead to degradation of the molecule.
Reduction of the benzimidazole ring is also challenging due to its aromatic stability. Catalytic hydrogenation under high pressure and temperature might lead to the saturation of the benzene portion of the molecule, but this typically requires forcing conditions.
Heterocyclic Ring-Opening and Ring-Closing Reactions
The benzimidazole ring is a stable heterocyclic system. Ring-opening reactions are not common and would require significant energy input or specific reagents to break the aromaticity. For instance, reaction with strong bases under harsh conditions could potentially lead to cleavage of the imidazole ring. Conversely, ring-closing reactions are fundamental to the synthesis of the benzimidazole core itself, typically involving the condensation of an o-phenylenediamine (B120857) derivative with a one-carbon synthon.
Investigation of Reaction Intermediates and Transition States
Detailed investigation of reaction intermediates and transition states for reactions involving this compound would likely rely on computational chemistry methods, such as Density Functional Theory (DFT). These studies can provide insights into the electronic structure of the molecule, the preferred sites of electrophilic and nucleophilic attack, and the energy barriers for various reaction pathways. For example, computational models could elucidate the transition state structures for electrophilic substitution on the benzene ring or for reactions at the exocyclic amino group, taking into account the steric and electronic influence of the cyclohexyl substituent.
Derivatization and Analog Development Based on the 1 Cyclohexyl 1h 1,3 Benzodiazol 2 Amine Scaffold
Strategies for Functional Group Modifications (e.g., acylation, alkylation, arylation)
The 1-cyclohexyl-1H-1,3-benzodiazol-2-amine scaffold possesses two primary nucleophilic nitrogen centers amenable to functionalization: the exocyclic 2-amino group and the endocyclic N-3 nitrogen. The development of catalyst-controlled, chemoselective reactions has enabled the targeted modification of these sites. nih.govmit.edu
Acylation: The introduction of an acyl group, typically at the more nucleophilic 2-amino position, can be achieved using various acylating agents such as acid chlorides or anhydrides. researchgate.netgoogle.com For instance, reaction with furan-2-carboxylic acid chloride in pyridine (B92270) yields the corresponding 2-aroylamino derivative. google.com Selective acylation at the exocyclic amino group over the endocyclic nitrogen can be challenging; however, specific protocols have been developed. One such method involves using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents for carboxylic acids, or using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) with an additive like 1-hydroxybenzotriazole (B26582) (HOBT) to promote selective N-acylation of the amino group. acs.orgrsc.org
Alkylation: Alkylation can occur at either the exocyclic or endocyclic nitrogen. Direct alkylation of 2-aminobenzimidazoles with alkyl halides in the presence of a base often leads to substitution on the ring nitrogen. niscpr.res.in The polyfunctional nature of the cyclic guanidine (B92328) residue within the 2-aminobenzimidazole (B67599) core makes it a versatile synthon in organic synthesis. researchgate.net
Arylation: Transition-metal catalyzed cross-coupling reactions are powerful tools for N-arylation. Notably, catalyst selection allows for remarkable control over regioselectivity. Palladium-catalyzed methods, using ligands like biaryl phosphines, selectively promote arylation on the exocyclic 2-amino group. nih.govmit.edu In contrast, copper-catalyzed conditions, such as using copper(I) iodide (CuI) or copper(II) acetate (B1210297) (Cu(OAc)₂), favor arylation on the endocyclic N-3 nitrogen of the benzodiazole ring. nih.govmit.edumdpi.com This orthogonality provides a clear pathway to selectively synthesize either 2-(arylamino)- or 3-aryl-substituted analogs from the same precursor. nih.gov
| Modification Type | Reagent/Catalyst System | Functional Group (R) | Resulting Structure |
|---|---|---|---|
| Acylation | R-COCl, Pyridine | Benzoyl | N-(1-cyclohexyl-1H-1,3-benzodiazol-2-yl)benzamide |
| Acylation | Acetic Anhydride | Acetyl | N-(1-cyclohexyl-1H-1,3-benzodiazol-2-yl)acetamide |
| Arylation | Aryl-Br, Pd₂(dba)₃, Biaryl phosphine (B1218219) ligand, K₃PO₄ | Phenyl | 1-cyclohexyl-N-phenyl-1H-1,3-benzodiazol-2-amine |
| Arylation | Aryl-Br, Pd₂(dba)₃, Biaryl phosphine ligand, K₃PO₄ | 4-Methoxyphenyl | 1-cyclohexyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine |
Synthesis of N-Substituted Analogs on the Benzodiazole Ring
Modification of the benzodiazole ring itself typically occurs at the N-3 position, as the N-1 position is already occupied by the cyclohexyl group. These modifications are crucial for modulating the steric and electronic properties of the heterocyclic core.
Synthesis of N-3 substituted analogs can be achieved through alkylation or arylation reactions. As mentioned, copper-catalyzed Chan-Lam coupling conditions are highly effective for the selective N-arylation of the azole nitrogen. nih.govmit.edu This reaction typically involves an aryl boronic acid, a copper catalyst like Cu(OAc)₂, and a base, and can be performed even on unprotected 2-aminobenzimidazoles. mdpi.com
For N-3 alkylation, standard methods involve treating the parent scaffold with an alkyl halide (e.g., benzyl (B1604629) chloride) in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). niscpr.res.in This approach allows for the introduction of a wide variety of alkyl and benzyl groups at the N-3 position. An alternative electrochemical method for synthesizing N-substituted 2-aminobenzimidazoles involves the cyclization-desulfurization of N-substituted o-phenylenediamines and isothiocyanates, offering a route that avoids traditional oxidizing agents. acs.orgacs.org
Cyclohexyl Ring Substitutions and Modifications
While literature specifically detailing C-H functionalization on the 1-cyclohexyl-benzodiazole scaffold is limited, general methods for the derivatization of cycloalkanes can be applied. Palladium-catalyzed transannular γ-C–H arylation of cycloalkane carboxylic acids has been demonstrated, showcasing the potential for site-selective functionalization of saturated rings. nih.gov Photoredox catalysis also enables atom transfer radical addition (ATRA) reactions, which can be used for late-stage functionalization of drug derivatives containing saturated rings. nih.gov Such strategies could potentially be adapted to introduce aryl, alkyl, or other functional groups at specific positions on the cyclohexyl moiety.
Synthesis of Benzene (B151609) Ring-Substituted Analogs
Introducing substituents on the benzene portion of the benzodiazole core is a key strategy for fine-tuning electronic properties and creating specific interactions with biological targets. This can be accomplished by two main approaches: building the scaffold from an already substituted precursor or by late-stage functionalization of the pre-formed benzodiazole ring.
The first approach involves the condensation of a substituted o-phenylenediamine (B120857) with cyanogen (B1215507) bromide or a similar reagent. Substituted o-phenylenediamines bearing groups such as fluoro, chloro, bromo, trifluoromethyl, nitro, alkyl, or alkoxy are often commercially available or readily synthesized, allowing for the creation of a diverse array of analogs. google.comnih.gov
For late-stage functionalization, palladium-catalyzed direct C-H arylation is a powerful technique. acs.orgnih.gov This methodology allows for the formation of C-C bonds directly on the benzimidazole (B57391) core without prior functionalization. The reaction of a 2-arylbenzimidazole with an aryl halide can proceed via oxidative C-H activation to create more complex biphenyl-like structures. nih.gov Depending on the specific catalyst and conditions, C-H activation can be directed to the C-4, C-5, C-6, or C-7 positions of the benzene ring, providing regioselective access to a variety of substituted analogs. nih.gov
| Substituent (X) | Position | Required Precursor | Resulting Analog Name |
|---|---|---|---|
| Fluoro | 5 | 4-Fluoro-1,2-phenylenediamine | 1-cyclohexyl-5-fluoro-1H-1,3-benzodiazol-2-amine |
| Chloro | 5(6) | 4-Chloro-1,2-phenylenediamine | 5-chloro-1-cyclohexyl-1H-1,3-benzodiazol-2-amine |
| Nitro | 5(6) | 4-Nitro-1,2-phenylenediamine | 1-cyclohexyl-5-nitro-1H-1,3-benzodiazol-2-amine |
| Methyl | 5(6) | 4-Methyl-1,2-phenylenediamine | 1-cyclohexyl-5-methyl-1H-1,3-benzodiazol-2-amine |
| Trifluoromethyl | 5(6) | 4-(Trifluoromethyl)-1,2-phenylenediamine | 1-cyclohexyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine |
Development of Fused Ring Systems Containing the Benzodiazole Core
Creating fused heterocyclic systems by building additional rings onto the benzodiazole scaffold can significantly alter the shape, rigidity, and electronic properties of the molecule, leading to novel derivatives. The 2-aminobenzimidazole core is an excellent starting point for constructing such systems.
One common strategy is the synthesis of imidazo[1,2-a]benzimidazoles . This can be achieved through multicomponent reactions. For example, a one-pot, two-step reaction of a 2-aminobenzimidazole, an aromatic aldehyde, and an isocyanide generates the fused imidazo[1,2-a]benzimidazole structure. The reaction proceeds through the formation of an imine intermediate, which then undergoes a [4+1] cycloaddition with the isocyanide. acs.org
Another important class of fused systems is the pyrimido[1,2-a]benzimidazoles . These can be synthesized by the cyclocondensation of 2-aminobenzimidazole with various 1,3-dielectrophiles. nih.gov For example, reaction with β-keto esters under microwave activation provides a rapid and high-yielding route to pyrimido[1,2-a]benzimidazol-4-ones. Similarly, reaction with β-bromo-α,β-unsaturated aldehydes in the presence of a base can be used to form the fused pyrimidine (B1678525) ring. nih.gov
Structure-Reactivity/Property Relationship Studies of Analogs
Structure-activity relationship (SAR) studies on benzimidazole derivatives have revealed that the nature and position of substituents on the scaffold significantly influence their properties. nih.gov
N-1 Position: The substituent at the N-1 position (the cyclohexyl group in this case) is critical. In studies on related benzimidazoles, the size of this group can impact activity, with bulky substituents sometimes leading to a reduction in potency, suggesting a defined steric limit in the binding site. nih.gov
2-Amino Group: Modifications at the exocyclic amino group can drastically alter properties. Conversion to an amide or a substituted amine can introduce new hydrogen bonding capabilities and steric bulk. For example, replacing an amide with a urea (B33335) or sulphonamide has been shown to result in a loss of activity in certain contexts, indicating the importance of the amide bridge. nih.gov
Systematic exploration of these positions on the this compound scaffold is essential for developing analogs with tailored reactivity and property profiles.
Advanced Analytical Methodologies for the Investigation of 1 Cyclohexyl 1h 1,3 Benzodiazol 2 Amine and Its Derivatives
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone of analytical chemistry, indispensable for the separation, identification, and purification of chemical compounds. For 1-cyclohexyl-1H-1,3-benzodiazol-2-amine, various chromatographic methods are employed to ensure the quality and integrity of the compound for further studies.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile and thermally sensitive compounds like many benzimidazole (B57391) derivatives. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Research Findings: While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general methods for related benzimidazole compounds can be adapted. A typical setup would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is commonly achieved using a UV detector, as the benzimidazole ring system exhibits strong UV absorbance. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any impurities. For instance, in the analysis of other 2-arylvinyl benzimidazole derivatives, a ZORBAX Eclipse plus C18 column was utilized with a mobile phase of water and acetonitrile, both containing 0.1% formic acid. researchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of Benzimidazole Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) researchgate.net |
| Mobile Phase A | Water + 0.1% Formic Acid researchgate.net |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid researchgate.net |
| Gradient | Isocratic or Gradient elution (e.g., 80:20 or 90:10 A:B) researchgate.net |
| Flow Rate | 0.30 - 0.45 mL/min researchgate.net |
| Injection Volume | 3 µL researchgate.net |
| Detection | UV-Vis Detector |
| Column Temperature | 26 °C iaea.org |
This table presents typical parameters that could be optimized for the analysis of this compound based on methods for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For GC-MS analysis of less volatile compounds like this compound, derivatization may be necessary to increase volatility and thermal stability.
Research Findings: The PubChem entry for 2-aminobenzimidazole (B67599), a related parent compound, indicates the availability of GC-MS data, suggesting that this technique is applicable to this class of compounds. nih.gov In a typical GC-MS analysis, the compound is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for the compound, allowing for its definitive identification.
When high-purity samples of this compound are required for further research, preparative chromatography is the method of choice. This technique operates on the same principles as analytical chromatography but utilizes larger columns and higher flow rates to isolate substantial quantities of the desired compound.
Research Findings: Column chromatography using silica (B1680970) gel is a common method for the purification of benzimidazole derivatives. nih.govrsc.org The choice of solvent system (mobile phase) is critical for effective separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is frequently used, with the ratio adjusted to achieve the desired separation. nih.govgoogle.com For example, a crude mixture of a benzimidazole derivative was purified using column chromatography on silica gel with a mobile phase of ethyl acetate and hexane (15:85). google.com
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the sensitive and selective analysis of benzimidazole derivatives in various matrices. nih.gov
Research Findings: LC-MS/MS methods have been developed for the determination of various benzimidazole residues in different samples. nih.gov These methods offer high sensitivity and specificity, with limits of detection often in the low µg/kg range. nih.gov The technique involves separating the compounds using liquid chromatography, followed by ionization (commonly electrospray ionization - ESI) and detection by a tandem mass spectrometer. iaea.orgnih.gov In tandem mass spectrometry, a specific parent ion is selected, fragmented, and one or more characteristic product ions are monitored, a process known as Multiple Reaction Monitoring (MRM). This provides a high degree of certainty in the identification and quantification of the analyte. For benzimidazole opioids, a biphenyl (B1667301) column has been shown to provide excellent separation, including for structural isomers. nih.gov
Table 2: Representative LC-MS/MS Parameters for Benzimidazole Derivative Analysis
| Parameter | Condition |
|---|---|
| Chromatography | Ultra High-Performance Liquid Chromatography (UHPLC) nih.gov |
| Column | Biphenyl or C18 nih.gov |
| Mobile Phase | Gradient of aqueous ammonium formate (B1220265) and methanol nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode iaea.org |
| MS Analyzer | Triple Quadrupole nih.gov |
| Scan Mode | Multiple Reaction Monitoring (MRM) iaea.org |
| Collision Gas | Nitrogen iaea.org |
This table outlines typical conditions that could form the basis of an LC-MS/MS method for this compound.
Electrochemical Analysis (e.g., cyclic voltammetry for redox properties)
Electrochemical methods, such as cyclic voltammetry (CV), are valuable for investigating the redox properties of molecules. These studies provide insights into the electron transfer processes, which can be relevant to the compound's mechanism of action or potential applications in materials science.
Research Findings: While specific cyclic voltammetry data for this compound is not readily available, studies on other benzimidazole derivatives have been conducted. nih.gov For instance, the electrochemical properties of benzimidazole dicationic ionic liquids have been assessed by cyclic voltammetry. nih.gov Generally, the benzimidazole ring system can undergo oxidation and reduction processes. The potentials at which these events occur are influenced by the nature and position of the substituents on the ring. A cyclic voltammetry experiment on this compound would likely reveal information about the stability of its oxidized and reduced forms and the reversibility of the electron transfer processes.
Thermal Analysis (e.g., TGA, DSC) for Decomposition and Phase Transitions
Thermal analysis techniques are used to study the effect of heat on a substance. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of phase transitions such as melting and crystallization.
Research Findings: Benzimidazole derivatives are generally known for their high thermal stability. acs.org TGA studies on triphenylamine-benzimidazole derivatives have shown decomposition temperatures (Td) in the range of 399–454 °C. acs.org The thermal stability can be influenced by the substituents on the benzimidazole core. acs.org A TGA analysis of this compound would be expected to show a stable profile up to a high temperature, followed by a sharp mass loss corresponding to its decomposition.
DSC analysis provides complementary information. For benzimidazole dicationic ionic liquids, DSC has been used to study melting transitions. nih.gov A DSC thermogram for this compound would show an endothermic peak at its melting point. The shape and area of this peak can provide information about the purity of the compound.
Table 3: Thermal Decomposition Temperatures for Selected Benzimidazole Derivatives
| Compound Type | Decomposition Temperature (Td) Range (°C) | Atmosphere |
|---|---|---|
| Triphenylamine–Benzimidazoles acs.org | 399 - 454 | Nitrogen |
This table provides examples of the high thermal stability observed in various benzimidazole-containing structures, suggesting that this compound would also exhibit significant thermal stability.
Green Chemistry Principles in the Synthesis and Handling of 1 Cyclohexyl 1h 1,3 Benzodiazol 2 Amine
Solvent-Free Synthesis Approaches
Eliminating organic solvents is a primary goal of green chemistry, as they are major contributors to chemical waste and environmental pollution. chemmethod.compreprints.org Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and often simpler work-up procedures. mdpi.comrsc.org
One prominent solvent-free method is mechanochemistry, where mechanical force, such as grinding in a mortar and pestle, is used to initiate chemical reactions. rsc.org This technique has been successfully applied to the synthesis of 2-aryl benzothiazoles and substituted benzimidazoles by the simple grinding of aromatic aldehydes with o-aminothiophenol or o-phenylenediamine (B120857). rsc.org This catalyst-free approach features high yields, short reaction times, and the absence of a complex work-up step. rsc.org
Solid-supported reactions under solvent-free conditions are also highly effective. Catalysts such as Montmorillonite K10 (MK10), a type of clay, have been used in microwave-assisted, solvent-free reactions to produce benzimidazole (B57391) derivatives. mdpi.com Similarly, waste magnesium oxide has been employed as a catalyst for fusing orthophenylenediamines and aromatic aldehydes in a pestle and mortar, resulting in high yields and purity. rjppd.org Other methods involve using a catalytic amount of zinc acetate (B1210297) or the metal complex K4[Fe(CN)6] under solvent-free conditions. chemmethod.comsphinxsai.com
Table 1: Comparison of Solvent-Free Synthesis Methods for Benzimidazole Derivatives
| Method | Catalyst | Key Features | Reference(s) |
|---|---|---|---|
| Mechanochemical Grinding | Catalyst-Free | Simple mortar-pestle method; high yields; short reaction times; no work-up. | rsc.org |
| Microwave Irradiation | Montmorillonite K10 (MK10) | Heterogeneous catalysis; suitable for industrial production. | mdpi.com |
| Grinding/Fusion | Waste Magnesium Oxide | Utilizes industrial waste as a catalyst; good yield and purity. | rjppd.org |
| Solid-State Reaction | Zinc Acetate | Inexpensive and commercially available catalyst; mild, neutral conditions. | chemmethod.com |
| Solid-State Reaction | K4[Fe(CN)6] | Green, mild, and inexpensive process; proceeds via C-N bond oxidation. | chemmethod.comsphinxsai.com |
| Grinding | p-Toluenesulfonic acid | Simple product isolation; high efficiency; mild conditions. | nih.gov |
Use of Alternative Solvents (e.g., ionic liquids, supercritical fluids, water as green solvent)
When a solvent is necessary, green chemistry encourages the use of safer alternatives to traditional volatile organic compounds (VOCs).
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are often considered green solvents due to their negligible vapor pressure, thermal stability, and recyclability. nih.govisca.me They can act as both the solvent and the catalyst. nih.gov For instance, 1-propyl-3-methylimidazolium tetrafluoroborate (B81430) ([pmim]BF4) has been shown to activate aldehydes for nucleophilic attack by o-phenylenediamine, facilitating the synthesis of 2-aryl benzimidazoles under ambient conditions with excellent yields. nih.gov Another ionic liquid, [BMIM]HSO4, has been used for the synthesis of 2-substituted benzimidazoles under microwave irradiation. mdpi.com
Supercritical Fluids (SCFs): Supercritical fluids, such as supercritical carbon dioxide (scCO2), exist above their critical temperature and pressure and exhibit properties of both liquids and gases. mdpi.com They are non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization, making them excellent green solvents. preprints.orgresearchgate.net The use of SCFs can reduce the need for organic solvents and simplify purification processes in drug development and particle preparation. mdpi.com
Water: Water is the most abundant, non-toxic, and environmentally benign solvent. Its use in organic synthesis is highly desirable. preprints.org An intermolecular cyclization of N-(2-iodoaryl)benzamidine to provide benzimidazole derivatives has been shown to occur exclusively in water at 100 °C without any additional catalyst, highlighting its potential from both environmental and economic standpoints. chemmethod.com In another innovative approach, waste curd water has been used as both a solvent and a biocatalyst for the condensation of diamino benzene (B151609) and substituted benzaldehydes, yielding products in 76-85% yield. researchgate.net
Table 2: Green Alternative Solvents in Benzimidazole Synthesis
| Solvent Type | Example | Key Features | Reference(s) |
|---|---|---|---|
| Ionic Liquid | [pmim]BF4 | Acts as both catalyst and medium; activates aldehydes; high yields. | nih.gov |
| Ionic Liquid | [BMIM]HSO4 | Used with microwave irradiation; high yields and purity. | mdpi.com |
| Supercritical Fluid | Supercritical CO2 | Non-toxic, non-flammable; simplifies product separation. | mdpi.comresearchgate.net |
| Water | H2O | Environmentally benign; catalyst-free options available. | chemmethod.compreprints.org |
| Bio-based Solvent | Waste Curd Water | Acts as both solvent and biocatalyst; economical and novel. | researchgate.net |
Catalysis for Enhanced Atom Economy and Reduced Waste (e.g., heterogeneous catalysts, organocatalysis)
Catalysts are a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, greater selectivity, and under milder conditions, which enhances atom economy and reduces waste. chemmethod.com
Heterogeneous Catalysts: Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for their easy recovery and recycling. mdpi.comoiccpress.com This is a significant advantage over homogeneous catalysts, which can be difficult to remove. Zeolites, which are microporous aluminosilicate (B74896) minerals, have been investigated for the synthesis of benzimidazoles, offering high chemoselectivity and shorter reaction times. mdpi.com ZnO nanoparticles have also been employed as an effective, recyclable catalyst for the cyclocondensation of aromatic aldehydes and o-phenylenediamine, providing higher yields in shorter times compared to traditional methods. nih.gov
Organocatalysis: Organocatalysis involves the use of small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. acs.org This field has provided novel routes for benzimidazole synthesis. For example, ortho-quinones have been used as organocatalysts for the aerobic, metal-free oxidative synthesis of benzimidazoles from primary amines under mild conditions. acs.org Chiral amines, such as L-prolinamide, have been evaluated as organocatalysts for the stereoselective synthesis of chiral benzimidazole derivatives. thieme-connect.comresearchgate.net In other work, oxalic acid has been used as an efficient and environmentally friendly organocatalyst for the cyclo-condensation of o-phenylenediamine with aldehydes or acids in ethanol (B145695). researchgate.net
Table 3: Catalytic Systems for Greener Benzimidazole Synthesis
| Catalyst Type | Example | Reaction | Advantages | Reference(s) |
|---|---|---|---|---|
| Heterogeneous | Zeolites | Condensation of 1,2-phenylenediamine with aldehydes | High chemoselectivity, shorter reaction time, recyclable. | mdpi.com |
| Heterogeneous | ZnO Nanoparticles | Cyclocondensation of aldehydes and o-phenylenediamine | High catalytic reactivity, environmentally benign, recyclable. | nih.gov |
| Organocatalyst | ortho-Quinone | Oxidative synthesis from primary amines | Metal-free, mild conditions, uses O2 as terminal oxidant. | acs.org |
| Organocatalyst | L-Prolinamide | Stereoselective aldol (B89426) addition | Produces chiral derivatives with high enantiomeric excess. | thieme-connect.comresearchgate.net |
| Organocatalyst | Oxalic Acid | Cyclo-condensation of o-phenylenediamine | Environmentally friendly, simple product isolation, excellent yields. | researchgate.net |
Energy Efficiency in Synthetic Routes (e.g., microwave assistance, photocatalysis)
Reducing energy consumption in chemical processes is a key principle of green chemistry, leading to lower costs and a smaller environmental footprint. chemmethod.com
Microwave Assistance: Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis for dramatically reducing reaction times, often from hours to minutes, and increasing product yields. chemmethod.compreprints.orgmdpi.com The synthesis of benzimidazoles has been successfully achieved under microwave irradiation, frequently in conjunction with solvent-free conditions or green solvents, demonstrating a significant improvement in energy efficiency over conventional heating methods. chemmethod.commdpi.com For example, the condensation of o-phenylenediamine promoted by acetic acid under microwave irradiation is noted for its shorter reaction times and high yields while avoiding hazardous solvents. chemmethod.com
Photocatalysis: Photocatalysis utilizes light to drive chemical reactions, often at ambient temperature and pressure, thus offering a highly energy-efficient alternative. researchgate.netorganic-chemistry.org A metal-free photochemical protocol for benzimidazole synthesis has been developed using 2,2-dimethoxy-2-phenylacetophenone (B1663997) as a photoinitiator and compact fluorescent lamps (CFL) as the light source. researchgate.net This method facilitates the cyclization of substituted diamines with aldehydes, providing moderate to excellent yields. Another approach involves the photo-mediated activation of aliphatic alcohols to react with diamines, a process enabled by the interplay of a photocatalyst and a hydrogen atom transfer (HAT) reagent under mild conditions. organic-chemistry.org
Table 4: Energy-Efficient Methods in Benzimidazole Synthesis | Method | Energy Source | Catalyst/Initiator | Key Advantages | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Microwave Synthesis | Microwaves | Acetic Acid | Shorter reaction times, high yields, avoids hazardous solvents. | chemmethod.com | | Microwave Synthesis | Er(OTf)3 (1%) | Solvent-free, low catalyst loading, excellent yields. | mdpi.com | | Photocatalysis | CFL Lamps | 2,2-dimethoxy-2-phenylacetophenone | Metal-free, ambient temperature, green and efficient. | researchgate.net | | Photocatalysis | Visible Light | Photocatalyst + HAT reagent | Metal-free, mild conditions, activates alcohols. | organic-chemistry.org |
Byproduct Minimization and Waste Valorization Strategies
The ideal chemical process has a high atom economy and a low E-Factor (Environmental Factor), which is the mass ratio of waste to the desired product. chemmethod.com Green synthetic strategies inherently aim to minimize byproducts.
Methods like catalyst-free and solvent-free syntheses significantly reduce waste by eliminating the need for auxiliary substances and simplifying purification. bohrium.com The use of highly efficient and recyclable heterogeneous or organocatalysts ensures that starting materials are converted into the desired product with high selectivity, minimizing the formation of unwanted side products. mdpi.comacs.org One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, are particularly effective at reducing waste, solvent use, and energy consumption. chemmethod.comniscpr.res.in
Waste valorization, the process of converting waste materials into more useful products, is an advanced green chemistry concept. While direct examples for 1-cyclohexyl-1H-1,3-benzodiazol-2-amine are not prevalent, related research shows the potential of this strategy. For instance, bis-imidazole monomers, precursors to valuable ionic polymers, have been synthesized through the organocatalytic chemical recycling of plastic waste like poly(ethylene terephthalate). nih.gov This demonstrates a powerful principle where waste from one industry can become a valuable feedstock for another, a concept that could be applied to generate precursors for benzimidazole synthesis in the future.
Renewable Feedstock Utilization in Synthesis
Shifting from fossil fuel-based feedstocks to renewable, bio-based resources is a long-term goal of green chemistry to ensure sustainability. eprajournals.com
Significant progress has been made in using renewable materials for benzimidazole synthesis. D-Glucose, a simple sugar and abundant biorenewable resource, has been used as an efficient C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines in water. organic-chemistry.org This method offers excellent yields and broad functional group tolerance in an environmentally benign solvent. Another study presents a sustainable approach using renewable feedstocks derived from biomass, such as carboxylic acids, which are condensed with o-phenylenediamine under mild, solvent-free conditions. eprajournals.com
Furthermore, catalysts can be derived from renewable sources. Natural catalysts like lemon juice and water extract of papaya bark ash have been successfully used to catalyze the one-pot synthesis of 2-aryl substituted benzimidazoles, demonstrating that effective chemical transformations can be achieved using readily available, non-toxic, and renewable materials. jrtdd.com
Table 5: Use of Renewable Resources in Benzimidazole Synthesis
| Renewable Resource | Role in Synthesis | Method | Advantages | Reference(s) |
|---|---|---|---|---|
| D-Glucose | C1 Synthon (Feedstock) | Oxidative cyclization with o-phenylenediamines in water. | Biorenewable, high yield, green solvent. | organic-chemistry.org |
| Biomass-derived acids | Reactant (Feedstock) | Condensation with o-phenylenediamine under solvent-free conditions. | Sustainable, reduced environmental impact. | eprajournals.com |
| Lemon Juice | Natural Catalyst | One-pot synthesis of benzimidazoles. | Green, efficient, readily available. | jrtdd.com |
| Papaya Bark Ash Extract | Natural Catalyst | One-pot synthesis of 2-aryl substituted benzimidazoles. | Green, economical, effective. | jrtdd.com |
| Waste Curd Water | Solvent & Biocatalyst | Condensation of diamino benzene and aldehydes. | Valorization of waste, dual function. | researchgate.net |
Molecular Interactions and Biological Relevance of 1 Cyclohexyl 1h 1,3 Benzodiazol 2 Amine Focused on Mechanistic Insights, Excluding Clinical Data
In Vitro Enzyme Inhibition Studies and Mechanism of Action
The 2-aminobenzimidazole (B67599) scaffold is a versatile inhibitor of several enzyme families, a property attributed to its ability to form key interactions within enzyme active sites.
Derivatives of this class have been identified as potent inhibitors of various kinases. For instance, certain 2,4-diarylaminopyrimidine analogues incorporating a 1H-benzo[d]imidazol motif have demonstrated significant inhibitory activity against Anaplastic Lymphoma Kinase (ALK), including wild-type and mutated forms like ALKL1196M and ALKG1202R which are associated with drug resistance. nih.gov One promising derivative, H-11, showed enzymatic inhibitory IC50 values of 2.7 nM, 3.8 nM, and 5.7 nM against ALKWT, ALKL1196M, and ALKG1202R, respectively. nih.gov Molecular docking studies suggest that these compounds bind within the kinase domain, establishing the structural basis for their inhibitory action. nih.gov
Furthermore, hybrids of 1H-benzo[d]imidazole and benzylidenebenzohydrazide have been developed as multi-kinase inhibitors, targeting key enzymes in cancer progression such as EGFR, HER2, and CDK2. nih.gov Specific compounds from this series emerged as potent inhibitors of these kinases, with IC50 values comparable to established targeted therapies, underscoring the potential of the benzimidazole (B57391) core in designing potent enzyme inhibitors. nih.gov
The inhibitory action of 2-aminobenzimidazole derivatives extends beyond kinases. They have been shown to act as potent and selective inhibitors of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5. nih.gov These compounds rapidly inhibit channel-mediated currents from the extracellular side in a manner independent of the channel's activation mode. nih.gov This suggests a direct interaction with the channel protein, effectively blocking its function.
Table 1: Selected Enzyme Inhibition Data for 2-Aminobenzimidazole Derivatives
| Compound Class | Target Enzyme(s) | Key Findings |
|---|---|---|
| 2,4-Diarylaminopyrimidine-Benzo[d]imidazol Analogues | ALKWT, ALKL1196M, ALKG1202R | Compound H-11 exhibited IC50 values of 2.7 nM (WT), 3.8 nM (L1196M), and 5.7 nM (G1202R). nih.gov |
| 1H-benzo[d]imidazole-Benzylidenebenzohydrazide Hybrids | EGFR, HER2, CDK2, mTOR | Compounds 6h and 6i showed potent, multi-kinase inhibition with IC50 values comparable to standard drugs. nih.gov |
Receptor Binding Profiling and Ligand-Target Recognition at the Molecular Level
The 2-aminobenzimidazole framework also serves as a template for ligands that bind to specific receptors. Studies have identified derivatives that act as positive allosteric modulators (PAMs) of the GABA-A receptor, a key target in the central nervous system. nih.gov Specifically, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were found to preferably interact with the α1/γ2 interface of the GABA-A receptor, enhancing its function. nih.gov This highlights the potential for this scaffold to achieve receptor subtype selectivity, a crucial aspect of modern drug design.
While direct receptor binding data for 1-cyclohexyl-1H-1,3-benzodiazol-2-amine is not available, the lipophilic cyclohexyl group is a common feature in receptor ligands. For example, studies on other chemical series have shown that cyclohexyl substituents can contribute significantly to binding affinity at various receptors, such as benzodiazepine (B76468) and opioid receptors, by engaging with hydrophobic pockets in the binding site. nih.govnih.gov
Interaction with Biomolecules (e.g., DNA, RNA, proteins, lipids)
The planar benzimidazole ring system is structurally similar to naturally occurring purines, which predisposes it to interactions with nucleic acids and proteins.
Research on compounds containing the 1-cyclohexyl-1H-benzo[d]imidazole moiety has demonstrated direct interactions with biomolecules. A study on an imidazo[1,2-a]pyrazine (B1224502) derivative substituted with two 1-cyclohexyl-1H-benzo[d]imidazole groups (Compound 31) investigated its binding to DNA and bovine serum albumin (BSA). nih.gov
The DNA binding study suggested that the compound intercalates into DNA base pairs, with a determined binding constant (Kb) of 1.25 × 104 M-1. nih.gov This mode of interaction involves the insertion of the planar heterocyclic system between the base pairs of the DNA double helix.
The same compound also showed effective binding to BSA, a major carrier protein in the blood, with a binding constant of 3.79 × 104 M-1. nih.gov This interaction is significant as protein binding can influence the distribution and availability of a compound.
The structural basis for the interaction of benzimidazole derivatives with nucleic acids has been explored through various spectroscopic and biophysical methods. For pentacyclic benzimidazole derivatives, fluorescence, circular dichroism spectroscopy, and thermal melting assays have indicated a mixed binding mode with both DNA and RNA. mdpi.com This involves a combination of intercalation and the binding of aggregated compound molecules along the polynucleotide backbone. mdpi.com The planar, aromatic nature of the benzimidazole core is essential for the intercalative binding mode.
Molecular docking studies have further elucidated these interactions, showing that compounds can form polar contacts with DNA bases. mdpi.com The ability of these compounds to damage DNA, sometimes in a light-dependent manner (photocleavage), points to a direct and consequential interaction with the genetic material. mdpi.comnih.gov
Cellular Uptake and Distribution Mechanisms
While specific studies on the cellular uptake of this compound are lacking, insights can be drawn from related molecules. The uptake of a fluorescently tagged derivative of a different σ2 receptor ligand, which also contains a cyclohexyl group, was studied in pancreatic tumor cells. nih.gov The findings suggested that internalization occurs through multiple pathways, including simple membrane diffusion and, in part, through caveolin- and clathrin-mediated endocytosis. nih.gov The rate and extent of uptake were influenced by the proliferative state of the cells, with higher uptake observed in rapidly dividing cells. nih.gov Once inside the cell, the compound showed significant colocalization with the endoplasmic reticulum and lysosomes. nih.gov These findings suggest that small molecules with similar physicochemical properties might utilize a combination of passive diffusion and active transport mechanisms to enter cells.
Modulation of Biochemical Pathways
By inhibiting key enzymes and interacting with crucial biomolecules, 2-aminobenzimidazole derivatives can modulate various biochemical pathways.
The inhibition of kinases like ALK, EGFR, and HER2 directly impacts downstream signaling pathways that are critical for cell proliferation, survival, and growth. nih.govnih.gov By blocking these kinases, the derivatives can halt the cell cycle and induce apoptosis (programmed cell death). nih.gov A mechanistic study of one such benzimidazole-hydrazone hybrid (compound 6i) in liver cancer cells confirmed its ability to induce cell cycle arrest. This was accompanied by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov
Similarly, the modulation of TRPC channels can affect intracellular calcium signaling, a ubiquitous pathway involved in a multitude of cellular processes. nih.gov The ability of some derivatives to intercalate into DNA and cause damage can trigger DNA damage response pathways, which may also lead to cell cycle arrest or apoptosis. nih.govnih.gov
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 2-aminobenzimidazole |
| Anaplastic Lymphoma Kinase (ALK) |
| Epidermal Growth Factor Receptor (EGFR) |
| Human Epidermal Growth Factor Receptor 2 (HER2) |
| Cyclin-Dependent Kinase 2 (CDK2) |
| Mammalian Target of Rapamycin (mTOR) |
| Transient Receptor Potential Canonical 4 (TRPC4) |
| Transient Receptor Potential Canonical 5 (TRPC5) |
| Gamma-Aminobutyric Acid Type A (GABA-A) Receptor |
| Bovine Serum Albumin (BSA) |
| Caspase-3 |
| Bax |
Potential Applications of 1 Cyclohexyl 1h 1,3 Benzodiazol 2 Amine in Materials Science and Other Fields Excluding Therapeutic Dosage/safety/clinical Applications
Role in Organic Electronics and Semiconductors
The benzimidazole (B57391) core is a well-known heterocyclic scaffold that has been extensively utilized in the development of organic electronic materials. Its electron-accepting nature and ability to form stable, planar structures are advantageous for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). While specific research on 1-cyclohexyl-1H-1,3-benzodiazol-2-amine in these areas is not extensively documented, the general utility of benzimidazole derivatives provides a strong indication of its potential.
The introduction of the cyclohexyl group at the N-1 position can influence several key properties relevant to organic electronics. This bulky substituent can disrupt intermolecular packing, which may be beneficial in some applications to prevent aggregation-caused quenching of fluorescence in OLEDs. Conversely, controlled intermolecular interactions are crucial for charge transport in OPVs and OFETs. The cyclohexyl group's flexibility could allow for fine-tuning of thin-film morphology. Furthermore, the presence of the 2-amino group offers a site for further functionalization, enabling the attachment of other electronically active moieties to create more complex molecules with tailored properties for specific electronic applications. The benzo nih.govmdpi.comdithiazole functionality, a related heterocyclic system, has also attracted attention in the design of organic radicals and semiconductors, highlighting the potential of such conjugated systems in materials chemistry mdpi.com.
Application in Dye Chemistry and Fluorescent Probes
Benzimidazole derivatives are recognized for their fluorescent properties and have been widely investigated as components of synthetic dyes and fluorescent probes researchgate.net. The benzimidazole ring system often forms the core of fluorophores due to its rigid, planar structure and extended π-conjugation. The fluorescence properties of these molecules can be readily tuned by introducing various substituents.
The this compound molecule possesses the fundamental benzimidazole fluorophore. The cyclohexyl group, being an aliphatic and non-conjugated substituent, is not expected to directly participate in the electronic transitions responsible for fluorescence. However, it can significantly influence the photophysical properties of the molecule in other ways. Its steric bulk can affect the planarity of the benzimidazole ring in different environments, which in turn can alter the fluorescence quantum yield and emission wavelength. Moreover, the cyclohexyl group enhances the lipophilicity of the molecule, which could be advantageous for applications requiring solubility in nonpolar organic solvents or for probing lipid-rich environments in biological systems. The 2-amino group serves as a potential site for attaching other chromophores or recognition units to develop sophisticated fluorescent probes for specific analytes. For instance, benzothiazole derivatives, which are structurally related to benzimidazoles, have been successfully used to create fluorescent compounds with emissions in the blue-violet region of the spectrum researchgate.netniscpr.res.in.
| Compound Family | Reported Application | Potential Influence of this compound |
| Benzimidazole Derivatives | Fluorescent probes, Chemosensors | The cyclohexyl group could enhance solubility in nonpolar media and influence selectivity. The 2-amino group allows for further functionalization. |
| Benzothiazole Derivatives | Blue-violet emitting fluorophores | The core benzimidazole structure suggests potential for similar fluorescence applications. |
| BODIPY-Benzimidazole Conjugates | Colorimetric chemosensors for anions | The 2-amino group could be used to link to a signaling unit like BODIPY, with the cyclohexyl group modifying solubility and host-guest interactions. |
Use as a Ligand in Coordination Chemistry and Metal Complexes
The benzimidazole moiety is an excellent ligand for a wide range of metal ions due to the presence of two nitrogen atoms with available lone pairs of electrons. The nitrogen at the 3-position is typically the primary coordination site. The 2-amino group in this compound can also participate in metal coordination, allowing the molecule to act as a bidentate ligand, forming stable chelate rings with metal ions.
The cyclohexyl substituent at the N-1 position can exert a significant steric influence on the coordination geometry of the resulting metal complexes. This steric hindrance can be exploited to control the number of ligands coordinating to a metal center or to stabilize unusual coordination environments. The synthesis of metal complexes with specific geometries is crucial for applications in catalysis, materials science, and bioinorganic chemistry. For example, chiral ligands derived from trans-1,2-diaminocyclohexane have been used to create well-defined octahedral metal complexes nih.gov. The incorporation of the cyclohexyl group can also enhance the solubility of the metal complexes in organic solvents, facilitating their processing and application. The resulting metal complexes may exhibit interesting photoluminescent properties, with potential applications in sensing and light-emitting devices mdpi.com.
| Metal Ion | Potential Coordination Mode with this compound | Potential Properties of Complex |
| Transition Metals (e.g., Cu, Zn, Ni, Co) | Bidentate (N-3 and 2-amino N) | Catalytic activity, interesting magnetic and electronic properties. |
| Lanthanide Metals (e.g., Eu, Tb) | Bidentate or monodentate (N-3) | Luminescence, potential for use in bio-imaging and light-emitting materials. |
| Main Group Metals (e.g., Sn, Cd) | Bidentate (N-3 and 2-amino N) | Varied coordination geometries, potential for new materials with unique structures. |
Potential in Polymer Chemistry and Advanced Materials
Benzimidazole and its derivatives can be incorporated into polymer chains to create advanced materials with enhanced thermal stability, chemical resistance, and specific electronic or optical properties. The 2-amino group of this compound provides a reactive handle for polymerization reactions. For instance, it can react with dianhydrides or diacyl chlorides to form polyimides or polyamides containing the benzimidazole unit in the polymer backbone.
The presence of the cyclohexyl group can impact the properties of the resulting polymers. It can increase the solubility of the polymers in common organic solvents, making them easier to process into films and fibers. The bulky cyclohexyl group can also disrupt chain packing, leading to polymers with lower crystallinity and potentially higher flexibility. In the context of composite materials, benzimidazole derivatives have been explored as components in corrosion-resistant coatings. For example, polyaniline doped with cyclocarboxypropyl oleic acid has shown effectiveness in protecting metals from corrosion mdpi.com. Similarly, this compound could be investigated as a monomer or an additive in the formulation of protective coatings. Furthermore, imidazole (B134444) derivatives have been studied as latent curing agents for thermosetting resins like epoxies, suggesting a potential role for this compound in the plastics and adhesives industry acs.org.
Applications as Analytical Reagents or Sensors
The ability of the benzimidazole ring to interact with various analytes through hydrogen bonding, π-π stacking, and metal coordination makes its derivatives promising candidates for the development of analytical reagents and chemical sensors. The 2-amino group and the imidazole nitrogen atoms of this compound can act as binding sites for specific ions or molecules.
When incorporated into a larger system, such as a fluorescent probe, the binding event can trigger a change in the photophysical properties of the molecule, allowing for the detection of the analyte. The cyclohexyl group can play a crucial role in determining the selectivity of the sensor by creating a specific binding pocket or by influencing the solubility of the sensor in different media. For instance, benzoxazole-based macrocycles, which are structurally similar to benzimidazoles, have been shown to be selective fluorescent chemosensors for Zn²⁺ and Cd²⁺ mdpi.com. By functionalizing the 2-amino group with appropriate recognition units, it is conceivable to design sensors based on this compound for a variety of target analytes, including metal ions, anions, and small organic molecules. The development of chemosensors based on the "click" generated triazole chemistry has also been a significant area of research, and the versatile benzimidazole scaffold could be integrated into such systems researchgate.net.
Future Research Directions and Challenges
Exploration of Novel and More Sustainable Synthetic Pathways
The synthesis of benzimidazole (B57391) derivatives has been a focal point of organic chemistry for decades. researchgate.net However, traditional methods often involve harsh reaction conditions, toxic solvents, and the generation of significant waste, prompting a shift towards more environmentally friendly approaches. ijarsct.co.inchemmethod.com The principles of green chemistry are increasingly being applied to the synthesis of these valuable compounds. ijarsct.co.inmdpi.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Catalysis | Use of recyclable and non-toxic catalysts (e.g., metal-organic frameworks, biocatalysts). nih.gov | Development of highly active and selective catalysts for the cyclization reaction. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and often higher yields. ijarsct.co.in | Optimization of reaction parameters for the specific synthesis of 1-cyclohexyl-1H-1,3-benzodiazol-2-amine. |
| One-Pot Reactions | Reduced waste, time, and resource consumption by combining multiple synthetic steps. nih.gov | Designing efficient multi-component reaction strategies. |
| Use of Greener Solvents | Reduced environmental impact and improved safety profiles. mdpi.com | Exploring the solubility and reactivity of starting materials in alternative solvents. |
Design and Synthesis of Advanced Functionalized Analogs with Tailored Properties
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The functionalization of the benzimidazole core, as well as the cyclohexyl and amine moieties of this compound, presents a vast chemical space for the development of new therapeutic agents.
Future efforts will be directed towards the rational design and synthesis of advanced functionalized analogs with tailored properties. This will involve the introduction of various substituents to modulate the compound's pharmacokinetic and pharmacodynamic profiles. For instance, the incorporation of fluorine atoms can enhance metabolic stability and binding affinity. The synthesis of hybrid molecules, combining the this compound scaffold with other pharmacologically active moieties, is another promising strategy for developing novel drug candidates with improved efficacy and selectivity. researchgate.net
Deeper Mechanistic Understanding of Its Chemical Reactivity and Biological Interactions
A thorough understanding of the chemical reactivity and biological interactions of this compound is crucial for its development into useful applications. While the general reactivity of the 2-aminobenzimidazole (B67599) core is known, the specific influence of the cyclohexyl group on its electronic and steric properties requires further investigation. researchgate.net
Future research will employ a combination of experimental and computational methods to elucidate the mechanisms of action of this compound and its analogs. This includes detailed kinetic and mechanistic studies of its reactions, as well as investigations into its binding modes with biological targets. Techniques such as X-ray crystallography and molecular docking simulations can provide valuable insights into the specific interactions between the molecule and its target proteins, guiding the design of more potent and selective compounds. nih.gov
Integration into Emerging Technologies (e.g., nanotechnology, bio-inspired materials)
The unique structural and electronic properties of benzimidazole derivatives make them attractive candidates for applications beyond medicine. nbinno.com The integration of this compound and its functionalized analogs into emerging technologies is a burgeoning area of research.
In the field of nanotechnology, benzimidazole derivatives are being explored for their potential use in the development of novel nanomaterials. biointerfaceresearch.com For example, they can be used as ligands for the synthesis of metal-organic frameworks (MOFs) with applications in gas storage, catalysis, and drug delivery. rdd.edu.iq Furthermore, the self-assembly properties of some benzimidazole derivatives could be harnessed to create bio-inspired materials with unique optical and electronic properties. nbinno.com
Addressing Challenges in Scale-Up and Industrial Production
The transition from laboratory-scale synthesis to large-scale industrial production presents a number of challenges. pharmaceuticalprocessingworld.com For this compound to be commercially viable, its synthesis must be scalable, cost-effective, and safe.
Future research in this area will focus on process optimization and the development of robust and reliable manufacturing processes. acsgcipr.org This includes identifying and mitigating potential safety hazards, optimizing reaction conditions to maximize yield and purity, and developing efficient purification methods. The development of continuous flow processes, as opposed to traditional batch processes, could offer significant advantages in terms of safety, efficiency, and scalability. acsgcipr.org
Interdisciplinary Research Opportunities (e.g., cheminformatics, AI in drug discovery)
The convergence of chemistry with data science and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. researchgate.netnih.gov These interdisciplinary approaches offer powerful tools for accelerating the discovery and development of new compounds based on the this compound scaffold.
Cheminformatics can be used to analyze large datasets of chemical structures and biological activities to identify structure-activity relationships (SAR) and guide the design of new analogs. nih.gov Machine learning and deep learning algorithms can be trained to predict the properties of virtual compounds, allowing for the rapid screening of large chemical libraries and the identification of promising candidates for synthesis and testing. ijirt.org These in-silico methods can significantly reduce the time and cost associated with traditional trial-and-error approaches to drug discovery. nih.gov
| Interdisciplinary Field | Application in this compound Research |
| Cheminformatics | Building quantitative structure-activity relationship (QSAR) models to predict biological activity. nih.gov |
| Molecular Modeling | Performing docking studies to predict binding modes with biological targets. nih.gov |
| Artificial Intelligence (AI) | Utilizing machine learning to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. ijirt.org |
| Computational Chemistry | Calculating electronic and steric properties to understand reactivity. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-cyclohexyl-1H-1,3-benzodiazol-2-amine under laboratory conditions?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzimidazole core. A common approach includes:
Cyclohexylation : Reacting 1H-1,3-benzodiazol-2-amine with cyclohexyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclohexyl group at the N1 position .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Purity can be verified via HPLC (>95%) .
- Key Considerations : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:alkylating agent) are critical for yield optimization.
Q. How can the solubility and stability of this compound be enhanced for in vitro assays?
- Methodological Answer :
- Salt Formation : Convert the free base to a dihydrochloride salt using HCl in methanol, which improves aqueous solubility (e.g., >50 mg/mL in water) .
- Storage : Store lyophilized powder at -20°C under inert gas (argon) to prevent degradation. Stability studies (TGA/DSC) indicate no decomposition below 150°C .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm cyclohexyl proton environments (δ 1.2–2.1 ppm) and benzodiazole aromatic signals (δ 7.1–8.3 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 244.2) .
- Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Advanced Research Questions
Q. How does the cyclohexyl substituent influence the compound’s bioactivity compared to other N1-alkylated analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Lipophilicity : The cyclohexyl group increases logP (predicted ~3.2 vs. ~2.5 for benzyl analogs), enhancing membrane permeability but potentially reducing aqueous solubility .
- Target Interactions : Molecular docking (AutoDock Vina) suggests the cyclohexyl group occupies hydrophobic pockets in enzyme active sites (e.g., kinase targets), improving binding affinity by 1.5–2.0 kcal/mol compared to smaller substituents .
- Experimental Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) between cyclohexyl and benzyl derivatives .
Q. What crystallographic strategies are effective for resolving the compound’s 3D structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (acetonitrile/water). Use SHELXL for refinement, leveraging the benzodiazole core’s rigid geometry to resolve positional disorder in the cyclohexyl group .
- Challenges : Cyclohexyl ring puckering may require anisotropic displacement parameter (ADP) refinement. Data collection at 100 K reduces thermal motion artifacts .
Q. How can in silico methods predict metabolic pathways and toxicity profiles?
- Methodological Answer :
- Metabolism Prediction : Use GLORYx or SwissADME to identify potential CYP450 oxidation sites (e.g., cyclohexyl C-H bonds) .
- Toxicity Screening :
- AMES Test Simulation : ProTox-II predicts mutagenicity risk based on benzodiazole nitrogens and substituent effects .
- hERG Inhibition : Molecular dynamics (MD) simulations (GROMACS) assess cardiotoxicity risks via potassium channel binding .
Q. What experimental designs are suitable for evaluating anticancer activity in vitro?
- Methodological Answer :
- Cell Viability Assays :
MTT Assay : Treat cancer cell lines (e.g., MCF-7, HepG2) with 1–100 µM compound for 48–72 hours. Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
Apoptosis Markers : Measure caspase-3/7 activation (Caspase-Glo®) and Annexin V/PI staining via flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
